molecular formula C10H8ClNO B8494534 7-Chloroisochromane-6-carbonitrile

7-Chloroisochromane-6-carbonitrile

Cat. No. B8494534
M. Wt: 193.63 g/mol
InChI Key: NOVLMBHETCLIKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08193351B2

Procedure details

p-Toluene sulfonic acid (0.76 g, 5.4 mmol) was added to a solution of a mixture (0.57 g, 2.7 mmol) of 2-chloro-5-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile and 2-chloro-3-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile in toluene (10 mL). The mixture was stirred while heating under reflux overnight. The reaction solution was cooled to room temperature, and water was added thereto. The mixture was extracted with ethyl acetate. The organic layer was dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to give crude product. The resulting crude product was purified by silica gel column chromatography using n-hexane-ethyl acetate (mixing ratio=2:1), and dried under reduced pressure to give a 1:0.1 mixture (0.4 g, 79%) of the title compound and 5-chloroisochromane-6-carbonitrile.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
Quantity
0.57 g
Type
reactant
Reaction Step One
Name
2-chloro-3-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
C1(C)C=CC(S(O)(=O)=O)=CC=1.[Cl:12][C:13]1[CH:20]=[C:19]([CH2:21]O)[C:18]([CH2:23][CH2:24][OH:25])=[CH:17][C:14]=1[C:15]#[N:16].ClC1C(CCO)=C(CO)C=CC=1C#N.O>C1(C)C=CC=CC=1>[Cl:12][C:13]1[CH:20]=[C:19]2[C:18]([CH2:23][CH2:24][O:25][CH2:21]2)=[CH:17][C:14]=1[C:15]#[N:16]

Inputs

Step One
Name
Quantity
0.76 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C
Name
2-chloro-5-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
Quantity
0.57 g
Type
reactant
Smiles
ClC1=C(C#N)C=C(C(=C1)CO)CCO
Name
2-chloro-3-(2-hydroxyethyl)-4-hydroxymethylbenzonitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C#N)C=CC(=C1CCO)CO
Name
Quantity
10 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The resulting crude product was purified by silica gel column chromatography
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C2CCOCC2=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.